molecular formula C5H6F2N2 B13584234 2-(1,1-difluoroethyl)-1H-imidazole

2-(1,1-difluoroethyl)-1H-imidazole

Cat. No.: B13584234
M. Wt: 132.11 g/mol
InChI Key: HLEHVMKAGWCVOZ-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic compounds containing nitrogen atoms. The presence of the difluoroethyl group in this compound introduces unique chemical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-difluoroethyl)-1H-imidazole typically involves the introduction of the difluoroethyl group into the imidazole ring. One common method is the reaction of imidazole with 1,1-difluoroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of imidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-(1,1-Difluoroethyl)-1H-imidazole has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,1-difluoroethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoroethyl chloride: A precursor used in the synthesis of difluoroethylated compounds.

    1,1-Difluoroethane: A related compound with similar difluoroethyl functionality.

    Difluoromethyl imidazole: Another imidazole derivative with fluorine substituents.

Uniqueness

2-(1,1-Difluoroethyl)-1H-imidazole is unique due to the presence of both the imidazole ring and the difluoroethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications, offering advantages in terms of reactivity, stability, and potential biological activity.

Properties

Molecular Formula

C5H6F2N2

Molecular Weight

132.11 g/mol

IUPAC Name

2-(1,1-difluoroethyl)-1H-imidazole

InChI

InChI=1S/C5H6F2N2/c1-5(6,7)4-8-2-3-9-4/h2-3H,1H3,(H,8,9)

InChI Key

HLEHVMKAGWCVOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1)(F)F

Origin of Product

United States

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